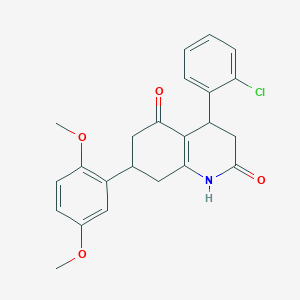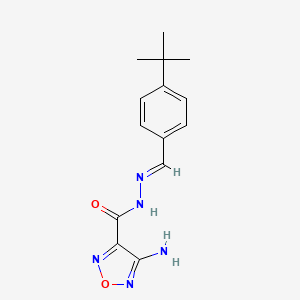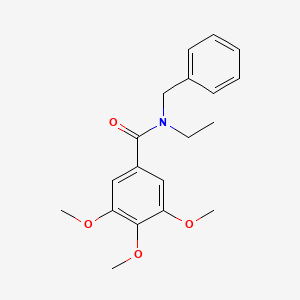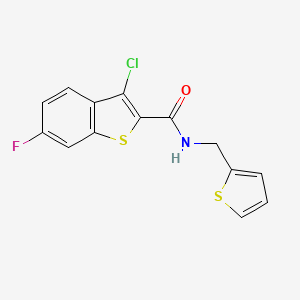![molecular formula C20H19N3O2 B5610087 N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B5610087.png)
N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide often involves complex chemical reactions. For instance, the Claisen-Schmidt condensation was utilized to produce derivatives with potent xanthine oxidase (XO) and tyrosinase inhibitory activity, indicating a methodological approach to designing and developing novel inhibitors for these enzymes (Bandgar et al., 2012).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the interaction and activity of chemical compounds. Single-crystal X-ray diffraction studies have been employed to elucidate the stereochemistry and crystalline structures of related compounds, providing insight into their molecular configuration and potential interaction with biological targets (Attia et al., 2013).
Chemical Reactions and Properties
Chemical reactions and properties of these compounds are often studied to evaluate their potential as inhibitors against specific targets. For example, synthesized compounds demonstrated potent XO inhibitory activity, which could be attributed to their unique chemical structure and reactions with the enzyme's active site (Bandgar et al., 2012).
Physical Properties Analysis
The physical properties of compounds, such as solubility, thermal stability, and crystalline structure, are essential for their application in various fields. Research indicates that synthesized xanthene and imidazole derivatives are fluorescent, absorb and emit in the UV-visible region, and are thermally stable up to 300°C, highlighting their potential in fluorescent materials and thermal stability studies (Patil et al., 2015).
Chemical Properties Analysis
The chemical properties analysis of these compounds, such as reactivity, chemical stability, and interaction with biological molecules, is crucial for their potential application in medicinal chemistry and other scientific disciplines. The compounds’ inhibitory activities against XO and tyrosinase suggest their chemical properties are conducive to interacting with and inhibiting these enzymes (Bandgar et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(22-10-5-12-23-13-11-21-14-23)19-15-6-1-3-8-17(15)25-18-9-4-2-7-16(18)19/h1-4,6-9,11,13-14,19H,5,10,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGWYKPYTKOKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(1,1-dioxidotetrahydro-3-thienyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B5610010.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[(2-methylphenyl)thio]acetyl}piperidin-4-ol](/img/structure/B5610025.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5610028.png)
![2-methyl-8-[3-(4-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5610041.png)
![rel-(3aS,6aS)-1-[(2'-methyl-2-biphenylyl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5610046.png)

![N'-({(2S,4S)-1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5610067.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5610088.png)
amino]carbonyl}benzenesulfonamide](/img/structure/B5610102.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5610115.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B5610120.png)
